molecular formula C11H15FO B13310412 3-(3-Fluoro-4-methylphenyl)butan-2-ol

3-(3-Fluoro-4-methylphenyl)butan-2-ol

Cat. No.: B13310412
M. Wt: 182.23 g/mol
InChI Key: VYBPNOWXUVZIMH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C₁₁H₁₅FO It is a fluorinated phenyl derivative, characterized by the presence of a fluoro group and a methyl group on the phenyl ring, along with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)butan-2-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Formation of the Grignard Reagent: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium in anhydrous ether.

    Addition to the Aldehyde: The Grignard reagent is then added to 3-fluoro-4-methylbenzaldehyde under an inert atmosphere, typically at low temperatures.

    Hydrolysis: The resulting intermediate is hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 3-(3-Fluoro-4-methylphenyl)butan-2-one

    Reduction: 3-(3-Fluoro-4-methylphenyl)butane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-2-methylphenyl)butan-2-ol
  • 2-(3-Fluoro-4-methylphenyl)butan-2-ol

Comparison

Compared to similar compounds, 3-(3-Fluoro-4-methylphenyl)butan-2-ol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

3-(3-fluoro-4-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15FO/c1-7-4-5-10(6-11(7)12)8(2)9(3)13/h4-6,8-9,13H,1-3H3

InChI Key

VYBPNOWXUVZIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(C)O)F

Origin of Product

United States

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